molecular formula C14H22FN5 B11741926 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11741926
M. Wt: 279.36 g/mol
InChI Key: COGPXDBGULGDDJ-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of fluoroethyl and isopropyl groups attached to the pyrazole rings, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole rings through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. The fluoroethyl and isopropyl groups are then introduced via nucleophilic substitution reactions using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or amines.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
  • {[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
  • {[1-(2-iodoethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Uniqueness

The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine imparts unique chemical and biological properties compared to its chloro, bromo, and iodo analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-4-yl]-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H22FN5/c1-11(2)20-10-14(12(3)18-20)8-16-6-13-7-17-19(9-13)5-4-15/h7,9-11,16H,4-6,8H2,1-3H3

InChI Key

COGPXDBGULGDDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CN(N=C2)CCF)C(C)C

Origin of Product

United States

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